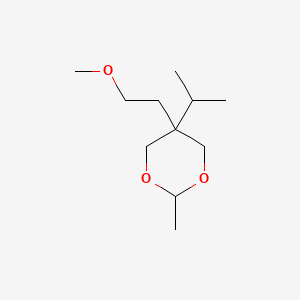
1-Propanol, 2,3-bis-(methylthio)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2,3-bis-(methylthio): is an organic compound with the molecular formula C5H12OS2 and a molecular weight of 152.278 g/mol . This compound is characterized by the presence of two methylthio groups attached to the second and third carbon atoms of a propanol backbone. It is a sulfur-containing compound that is often used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propanol, 2,3-bis-(methylthio) can be synthesized through the reaction of methyl mercaptan with acrolein . This reaction is typically carried out under controlled conditions to ensure the proper stoichiometry and to manage the exothermic nature of the reaction . The reaction proceeds as follows: [ \text{CH}_2=\text{CHCHO} + 2\text{CH}_3\text{SH} \rightarrow \text{CH}_3\text{SCH}_2\text{CH}(\text{SCH}_3)\text{OH} ]
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 2,3-bis-(methylthio) involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and controlled temperature and pressure conditions are common practices to enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-Propanol, 2,3-bis-(methylthio) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its corresponding thiols.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products:
Oxidation products: Sulfoxides, sulfones.
Reduction products: Thiols.
Substitution products: Various substituted propanols depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry: 1-Propanol, 2,3-bis-(methylthio) is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce desired compounds .
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new pharmacological activities .
Industry: 1-Propanol, 2,3-bis-(methylthio) is used in the production of flavors and fragrances. It imparts a meaty, grilled cheese, sweet, onion, or vegetable flavor to various food products .
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2,3-bis-(methylthio) involves its interaction with biological molecules and cellular pathways. It can inhibit the growth of certain fungal pathogens by impairing spore viability and membrane integrity. This compound increases the leakage of nucleic acids, proteins, and malondialdehyde (MDA) in fungal cells, leading to cell death . Additionally, it enhances the antioxidant enzyme activity in treated cells, providing protection against oxidative stress .
Comparación Con Compuestos Similares
3-Methylthio-1-propanol: Another sulfur-containing compound with similar flavor properties.
3-Methylthio-propionaldehyde: Used in the synthesis of various organic compounds.
Methional: A related compound with similar chemical properties
Uniqueness: 1-Propanol, 2,3-bis-(methylthio) is unique due to the presence of two methylthio groups, which impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
15205-69-3 |
|---|---|
Fórmula molecular |
C5H12OS2 |
Peso molecular |
152.3 g/mol |
Nombre IUPAC |
2,3-bis(methylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3 |
Clave InChI |
NWIGMDHZYOQICC-UHFFFAOYSA-N |
SMILES canónico |
CSCC(CO)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


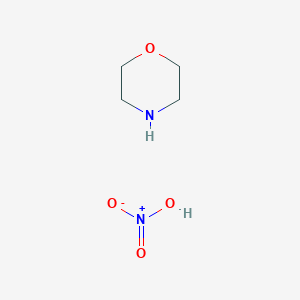

![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
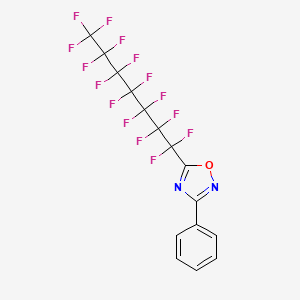

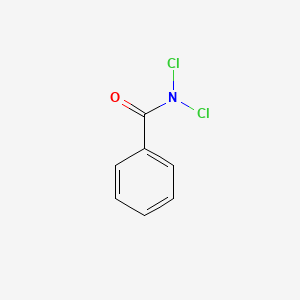
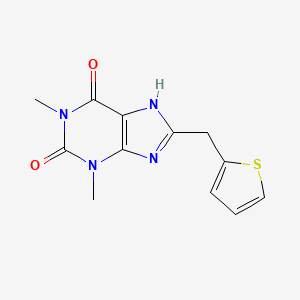

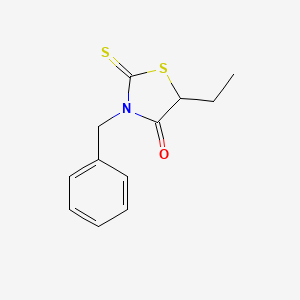
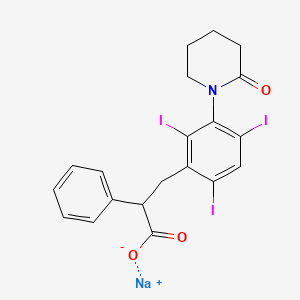


![5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B14715995.png)
